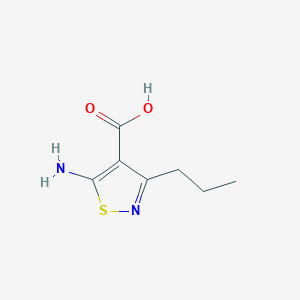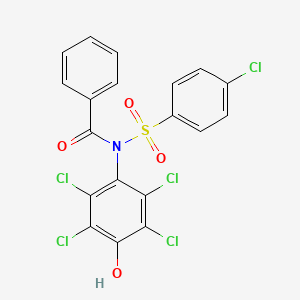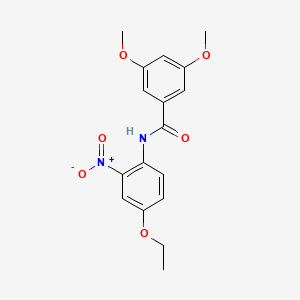![molecular formula C11H12ClNO3 B2389447 2-[(chloroacétyl)amino]-2-phénylacétate de méthyle CAS No. 100508-78-9](/img/structure/B2389447.png)
2-[(chloroacétyl)amino]-2-phénylacétate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl-2-[(chloroacetyl)amino]-2-phenylacetate” is a chemical compound with the molecular formula C11H12ClNO3 . It is a solid in physical form .
Molecular Structure Analysis
The molecular weight of “Methyl-2-[(chloroacetyl)amino]-2-phenylacetate” is 241.67 . The InChI code for this compound is 1S/C11H12ClNO3/c1-16-11(15)10(13-9(14)7-12)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3,(H,13,14) .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl-2-[(chloroacetyl)amino]-2-phenylacetate” are not available, it’s important to note that compounds with chloroacetyl groups can undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
“Methyl-2-[(chloroacetyl)amino]-2-phenylacetate” is a solid compound with a molecular weight of 241.67 .Applications De Recherche Scientifique
Synthèse chimique
- RSL3 peut servir de précurseur ou d'intermédiaire en synthèse chimique. Par exemple, il participe à la synthèse de (méth)acrylates. L'homopolymérisation du méthacrylate de méthyle aryloxycarbonyle peut être réalisée en utilisant RSL3 comme initiateur .
Réactions de cyanoacétylation
- Dans les avancées récentes, RSL3 a été utilisé dans les réactions de cyanoacétylation. Il réagit avec des réactifs nucléophiles, tels que les amines aromatiques, pour produire des dérivés de N-arylimino-pyrano[2,3-c]pyridine .
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with specific sodium ion (na+) channel sites on the nerve membrane .
Mode of Action
The mode of action of Methyl-2-[(chloroacetyl)amino]-2-phenylacetate involves a nucleophilic addition / elimination reaction between acyl chlorides (acid chlorides) and amines . The first stage involves a nucleophilic attack on the fairly positive carbon atom by the lone pair on the nitrogen atom in the amine. The second stage happens in two steps. In the first, the carbon-oxygen double bond reforms and a chloride ion is pushed off. That is followed by removal of a hydrogen ion from the nitrogen .
Avantages Et Limitations Des Expériences En Laboratoire
Methyl-2-[(chloroacetyl)amino]-2-phenylacetate has several advantages and limitations for laboratory experiments. Its advantages include its ability to act as an inhibitor of several enzymes, its ability to act as an agonist of several receptors, and its ability to act as an agonist of several ion channels. Its limitations include its low solubility in water and its potential to cause adverse effects in certain individuals.
Orientations Futures
The potential future directions for Methyl-2-[(chloroacetyl)amino]-2-phenylacetate include further research into its biochemical and physiological effects, as well as further research into its potential therapeutic applications. Additionally, further research could be conducted into its potential use as a drug delivery system, or its potential use as a tool for studying the effects of various drugs on the body. Finally, further research could be conducted into its potential use as a tool for studying the effects of various hormones on the body.
Méthodes De Synthèse
Methyl-2-[(chloroacetyl)amino]-2-phenylacetate can be synthesized using a few different methods. The most commonly used method is the reaction of phenylacetic acid with chloroacetic acid in the presence of an alkaline catalyst. This method produces a product with a purity of approximately 95%, and can be used to produce large quantities of Methyl-2-[(chloroacetyl)amino]-2-phenylacetate. Other methods of synthesis include the reaction of phenylacetic acid with bromoacetic acid, or the reaction of phenylacetic acid with acetic anhydride and a base.
Propriétés
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-2-phenylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-16-11(15)10(13-9(14)7-12)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPUVHBMCLHMTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B2389365.png)



![N-[3-({[3-(acetylamino)benzyl][(3-methylphenyl)sulfonyl]amino}methyl)phenyl]acetamide](/img/structure/B2389370.png)
![Racemic-(6S,8Ar)-Tert-Butyl 6-(Hydroxymethyl)Hexahydropyrrolo[1,2-A]Pyrazine-2(1H)-Carboxylate](/img/structure/B2389371.png)




![[(3-Phenyl-5-isoxazolyl)methyl]amine oxalate](/img/structure/B2389379.png)


